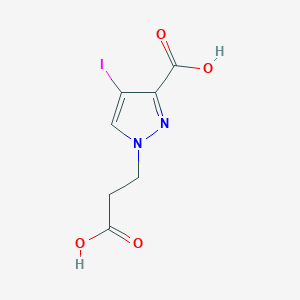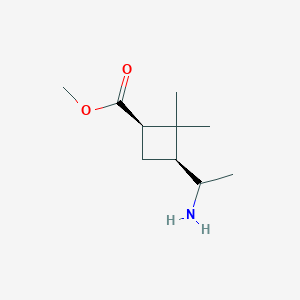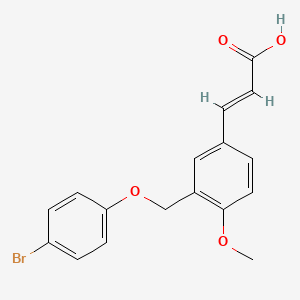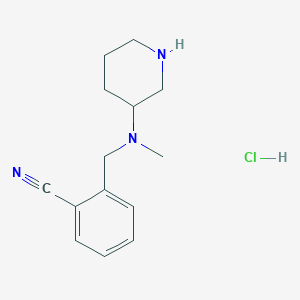
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide, also known as GSK2334470, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was developed by GlaxoSmithKline and has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide is a potent inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By inhibiting AMPK, this compound can modulate various cellular processes, including glucose metabolism, lipid metabolism, and protein synthesis. This leads to its potential therapeutic applications in various diseases where dysregulation of these processes is observed.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It can reduce glucose production in the liver and increase glucose uptake in skeletal muscle, leading to improved glucose homeostasis. It can also reduce lipid accumulation in adipocytes and improve lipid metabolism. In addition, it can inhibit the growth of cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide for lab experiments is its potency and specificity as an AMPK inhibitor. This makes it a valuable tool for studying the role of AMPK in various cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of experimental results. In addition, the high cost of this compound may limit its use in some research settings.
Orientations Futures
There are several potential future directions for the study of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide. One area of interest is its potential therapeutic applications in cancer, inflammation, and metabolic disorders. Clinical trials are needed to evaluate its safety and efficacy in humans. Another area of interest is the development of more potent and specific AMPK inhibitors that can overcome the limitations of this compound. Finally, the role of AMPK in various cellular processes and disease states is still not fully understood, and further research is needed to elucidate its mechanisms of action.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide involves several steps, including the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This is then reacted with 4-bromo-2-fluoroaniline to form the intermediate, which is further reacted with 2-amino-4,6-dichloropyrimidine to form the final product, this compound. The synthesis method has been optimized for high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Preclinical studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve glucose homeostasis and insulin sensitivity in diabetic animal models.
Propriétés
IUPAC Name |
4-bromo-N-(2,4-dichlorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2FNO/c14-7-1-3-9(11(17)5-7)13(19)18-12-4-2-8(15)6-10(12)16/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXLPJZELZJOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B2829578.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}cyclohexanecarboxamide](/img/structure/B2829579.png)







